Specifically, incorporating the alpha and beta carbon atoms of phenylalanine into a cyclohexane ring generates a molecule with a rigidly oriented aromatic side chain. This rigid structure allows for more controlled investigation of how the phenyl group interacts with its surroundings, both sterically and electronically through its pi orbitals [].
The applications of 4-Phenylcyclohexanecarboxylic acid derivatives span across various fields. In medicinal chemistry, these compounds have been investigated for their potential to modulate biological pathways, such as the complement system, which is implicated in immune responses and inflammatory diseases1. The inhibition of peptidylglycine hydroxylase by related compounds suggests potential therapeutic applications in conditions where regulation of peptide amidation is desired2. In the field of materials science, derivatives of 4-Phenylcyclohexanecarboxylic acid have been studied for their mesomorphic and dielectric properties, which are relevant for the development of liquid crystal materials. The replacement of a benzene ring with a cyclohexane ring in these molecules affects their thermal stability and dielectric constants, which is significant for the design of new materials with specific properties4. Furthermore, in synthetic organic chemistry, the ortho-substituent on phenylboronic acid derivatives has been shown to catalyze dehydrative condensation between carboxylic acids and amines, a reaction that is useful for peptide synthesis5.
4-Phenylcyclohexanecarboxylic acid is sourced from various synthetic routes in organic chemistry, where it serves as a versatile building block for further chemical synthesis. It is classified under organic compounds, specifically within the category of carboxylic acids due to its functional carboxyl group (-COOH) .
The synthesis of 4-Phenylcyclohexanecarboxylic acid can be accomplished through several methods, with notable approaches including:
The molecular structure of 4-Phenylcyclohexanecarboxylic acid features a cyclohexane ring with a phenyl group at the fourth position and a carboxylic acid functional group. The structural formula can be represented as follows:
4-Phenylcyclohexanecarboxylic acid participates in various chemical reactions:
The mechanism of action for 4-Phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, particularly enzymes that are involved in metabolic pathways. The presence of the phenyl group enhances its ability to interact with aromatic amino acids in proteins, potentially modulating their activity.
It may act as an inhibitor or activator for certain enzymes, influencing various biochemical processes such as inflammation and metabolic regulation .
The physical and chemical properties of 4-Phenylcyclohexanecarboxylic acid include:
4-Phenylcyclohexanecarboxylic acid has diverse applications across various scientific fields:
4-Phenylcyclohexanecarboxylic acid is a monocyclic aliphatic carboxylic acid featuring a phenyl substituent at the cyclohexane ring’s para-position. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol. The IUPAC name, 4-phenylcyclohexane-1-carboxylic acid, explicitly defines the carboxyl group at position 1 and the phenyl group at position 4 of the cyclohexane ring [2] [5].
Key structural descriptors include:
C1CC(CCC1C2=CC=CC=C2)C(=O)O [2] SYYSTPDYCASVSQ-UHFFFAOYSA-N [2] Table 1: Fundamental Structural and Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ |
| CAS Number (unresolved) | 7494-76-0 |
| CAS Number (trans) | 1466-73-5 |
| CAS Number (cis) | 56288-51-8 |
| Exact Mass | 204.115 g/mol |
| SMILES Notation | C1CC(CCC1C2=CC=CC=C2)C(=O)O |
No specific discovery narrative is documented in modern literature. The compound’s known existence aligns with mid-20th-century advancements in stereoselective synthesis of substituted cyclohexanecarboxylic acids. Its registered CAS numbers (e.g., 7494-76-0 for the unresolved mixture and 1466-73-5 for the trans isomer) imply its characterization during the 1950s–1960s, coinciding with expanded interest in conformationally constrained carbocyclic acids [5] [6]. Early synthetic routes likely leveraged classical organic reactions, such as:
This compound serves as a versatile scaffold due to:
Table 2: Stereochemical Variants and Applications
| Isomer | Configuration | Representative Application |
|---|---|---|
| trans | 1,4-Diequatorial | Pharmaceutical intermediates (e.g., >95% purity for receptor-ligand studies) [6] |
| cis | 1-Axial-4-equatorial | Conformationally restricted peptides [7] |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: